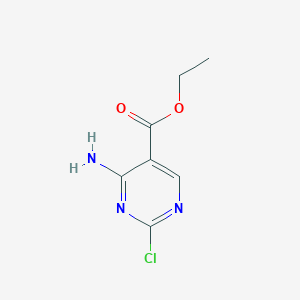

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

Temperature: Moderate heating (around 50-70°C)

Solvent: Common solvents include ethanol or methanol

Catalysts: Bases such as sodium ethoxide or potassium carbonate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle bulk quantities

Continuous flow systems: For efficient production

Purification steps: Including recrystallization and filtration to ensure high purity

Analyse Des Réactions Chimiques

Examples of Chemical Reactions

4. 1 Synthesis of 4-amino-6-alkoxyl pyrimidine compounds

A preparation method for 4-amino-6-alkoxyl pyrimidine compounds, involves reacting 4-amino-6-chloropyrimide compounds with alcohol and alkaline catalysts .

textThe mol ratio of alkaline catalysts and 4-amino-6-chloropyrimide compounds is 1-4:1, and the mol ratio of alcohol and 4-amino-6-chloropyrimide compounds is 10-50:1[4]. The reaction is as follows: $$ \text{Reaction Equation of 4-amino-6-alkoxyl pyrimidine compounds} $$ where R1, R2 represent hydrogen atom, alkyl, R1, R2 can be identical or different; R4 represent hydrogen atom, alkyl, amino; R3 represent alkyl; M represents basic metal[4].

Role in Drug Development

Due to its structural properties and reactivity in organic reactions, ethyl 4-amino-2-chloropyrimidine-5-carboxylate plays a crucial role in developing innovative drug molecules . It can undergo transformations such as substitution, addition, and condensation reactions to introduce different functional groups at specific positions on the pyrimidine ring .

Additional reactions

6. 1 Substitution Reactions

The chlorine atom in this compound can be readily substituted by various nucleophiles.

| Reagent | Conditions | Product(s) |

|---|---|---|

| Amines | Polar solvents (DMF, DMSO), elevated temperatures | Substituted pyrimidine derivatives |

| Thiols | Polar solvents (DMF, DMSO), elevated temperatures | Substituted pyrimidine derivatives |

| Alkoxides | Polar solvents (DMF, DMSO), elevated temperatures | Substituted pyrimidine derivatives |

6. 2 Oxidation and Reduction Reactions

The amino group in this compound can undergo oxidation and reduction, leading to different products.

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation Reactions | Potassium permanganate, H2O2 | Nitro derivatives |

| Reduction Reactions | Sodium borohydride, LiAlH4 | Amine derivatives |

6. 3 Condensation Reactions

This compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals. It has shown potential in developing antiviral and anticancer agents. For instance, studies have reported its effectiveness against viruses such as herpes simplex virus type 1 and influenza A virus, highlighting its role in antiviral drug development .

Case Study: Antiviral Activity

In vitro studies demonstrated that derivatives of this compound exhibit varying degrees of antiviral activity. For example, compounds synthesized from this compound were tested against acyclovir-resistant strains of herpes simplex virus, showing promising results .

Agricultural Chemistry

This compound is also utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. By improving crop yields and pest resistance, it plays a vital role in sustainable agriculture .

Application Example

Research indicates that the incorporation of this compound into pesticide formulations can lead to increased effectiveness against specific pests while minimizing environmental impact.

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with various enzymes makes it a valuable tool for understanding complex biochemical processes .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on enzymes involved in critical pathways, such as those related to isoprenoid biosynthesis. This research is essential for developing new antibacterial agents targeting these pathways.

Material Science

In material science, this compound is explored for creating novel materials, particularly polymers with enhanced properties. Its chemical structure allows for modifications that can lead to materials with desirable characteristics for various applications .

Diagnostic Applications

The compound is under investigation for use in diagnostic assays, particularly in detecting specific biomarkers in medical testing. This application could lead to advancements in early disease detection and monitoring .

Mécanisme D'action

The mechanism of action of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways

DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes

Signal Transduction Pathways: It can modulate signaling pathways, leading to altered cellular responses

Comparaison Avec Des Composés Similaires

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

- 4-Amino-2-chloropyrimidine-5-carboxylic acid

- 2-Chloro-5-methoxypyrimidin-4-amine

- 2-Chloropyrimidin-4-amine

Uniqueness:

- Functional Groups: The presence of both an amino and an ester group makes it versatile for various chemical modifications

- Reactivity: Its reactivity towards nucleophiles and electrophiles allows for diverse chemical transformations

Activité Biologique

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS No: 71406-78-5) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes an amino group at the 4-position and a chlorine atom at the 2-position of the pyrimidine ring, along with an ethyl ester group that enhances its solubility and reactivity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

- Chemical Formula : C₇H₈ClN₃O₂

- Molecular Weight : 189.61 g/mol

- Structure : The compound's unique positioning of functional groups influences its biological activity.

Anticancer Activity

The compound has garnered attention for its potential anticancer effects. Similar pyrimidine derivatives have demonstrated cytotoxicity against cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). For instance, compounds with related structures exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation:

| Compound Name | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Ethyl 4-amino-thieno[2,3-d]pyrimidine | 62.86 | MDA-MB-231 |

| Ethyl 2-amino-4-chloropyrimidine | 28.89 | MCF-7 |

| Ethyl substituted thienopyrimidine | 13.42 | MCF-10A |

These findings suggest that this compound may exhibit similar anticancer properties due to structural analogies .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of various enzymes involved in critical biological pathways. In particular, compounds targeting the methylerythritol phosphate pathway have shown promise as antibacterial agents by inhibiting enzymes crucial for isoprenoid biosynthesis . The presence of the amino and chlorinated groups in this compound enhances its interaction with these biological targets.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of pyrimidine derivatives, including this compound, to evaluate their biological activities. The results indicated that certain derivatives had significant antiproliferative effects on cancer cell lines, supporting the hypothesis that this compound could be a lead structure for drug development .

- Comparative Analysis : A comparative analysis of similar compounds highlighted the unique characteristics of this compound, particularly its specific functional group positioning that influences both chemical reactivity and biological activity.

Propriétés

IUPAC Name |

ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRLBTIPZJXREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604645 | |

| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-78-5 | |

| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.